![molecular formula C18H18ClNO3 B2403151 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797253-02-1](/img/structure/B2403151.png)
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Palladium-Catalyzed α-Oxidation of Aromatic Ketones
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can be prepared from aromatic ketones through α-oxidation in acetic acid, using palladium acetate as a catalyst. This process is relevant for synthesizing various 2-(2-methylphenyl)-2-oxoethyl acetates and has been demonstrated in a study which included the X-ray crystal structure determination of a related compound, 5-acetyl-2-hydroxy-4-methylphenyl acetate (Chen, Ren, Zhang, & Zhang, 2016).
Synthesis of Clopidogrel Sulfate
The compound has been used in the synthesis of pharmaceuticals, such as Clopidogrel sulfate. An example is its use as an intermediate in a process involving esterification, condensation, and cyclization reactions. This method offers advantages like readily available starting materials and suitability for industrialization (Hu Jia-peng, 2012).
Development of Herbicides
Another application lies in the agricultural sector. For instance, derivatives of this compound have been synthesized and tested for their herbicidal activity, showing effectiveness against broadleaf weeds in soybeans (Hayashi & Kouji, 1990).
Antimicrobial Activity
Research also indicates the potential of derivatives of this compound in antimicrobial applications. Studies have shown that certain synthesized compounds exhibit growth inhibitory activity against microbes like E. coli and S. aureus (Desai, Dave, Shah, & Vyas, 2001).
Synthesis of Anticancer Compounds
Additionally, it has been used in the synthesis of compounds with potential anticancer activity. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrated a straightforward process yielding a high-quality product, suggesting its utility in pharmaceutical applications (Liu Ying-xiang, 2007).
Electrochemical Applications
The compound also finds applications in electrochemical studies, such as in the synthesis of phenylglycine derivatives for enhancing the pseudocapacitance performance of poly orthoaminophenol films in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Propiedades
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPTVFRRCNIPMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)
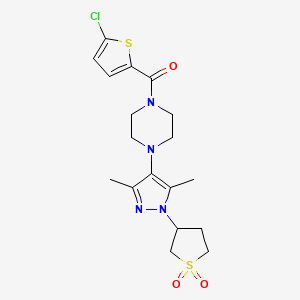
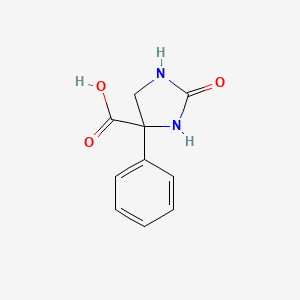
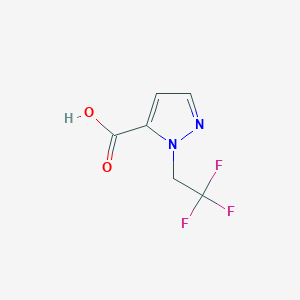
![N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2403075.png)
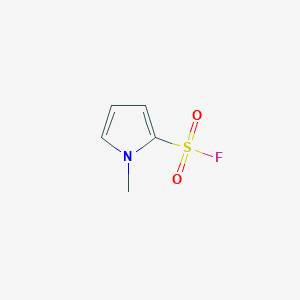
![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)
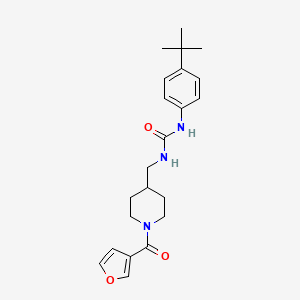





![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)